molecular formula C11H9NO4S B064701 4-(Pyridin-4-yloxy)-benzenesulfonic acid CAS No. 192329-80-9

4-(Pyridin-4-yloxy)-benzenesulfonic acid

Cat. No. B064701
M. Wt: 251.26 g/mol
InChI Key: DXVIGUWDUVUVMI-UHFFFAOYSA-N
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Patent
US05985900

Procedure details

To a vigorously stirred solution of 1.00 kg (5.85 mol) of 4-phenoxypyridine (Tetrahedron, 1978, 34, 2069-2076) in dry 1,2-dichloroethane (3000 L) at -10° C. under a stream of argon was added chlorosulfonic acid (974 mL) at a rate so as to maintain the reaction temperature below 0° C. After half of the chlorosulfonic acid was added, the exotherm stopped. The cooling bath was removed and the addition of chlorosulfonic acid continued over 3 hours while the reaction solution warmed to room temperature. While continually purging with argon, the vigorously stirred reaction mixture was heated to 45° C. After 20 hours, the reaction mixture was cooled to room temperature and slowly poured into vigorously stirred ice cold water (5 L). Potassium phosphate tribasic (212 g) was added as a solid to the mixture and this was stirred for 10 minutes followed by addition of sodium hydroxide (2M) to pH 2. After stirring for 1 hour, the pH was changed to 7 by the addition of sodium hydroxide (2M). Agitation was continued for 5 minutes; then the organic layer was drained off and discarded. The mixture was extracted a second time with dichloromethane (2 L), and the organic layer drained off and discarded. The remaining aqueous phase was extracted with tetrabutylammonium bromide (940 g) in dichloromethane (6L), adjusting the aqueous phase to pH 7 with 2M aq. sodium hydroxide as necessary. The extraction was repeated two more times and the combined organic layers were dried over magnesium sulfate, filtered, and concentrated. The residue was dissolved with 20% ethanol in ethyl acetate (8 L, dry), and hydrogen chloride gas added to achieve a pH of 1. The solid was filtered off, and the filter cake was rinsed with the precipitation solvent mixture (20% ethyanol in ethyl acetate, 2 L). The solid was dried under vacuum at 45° C. for 15 hours to yield 4-(pyrid-4-yl)oxybenzenesulfonic acid (1.3 kg) as a white powdery solid.
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
974 mL
Type
reactant
Reaction Step One
Quantity
3000 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
5 L
Type
reactant
Reaction Step Three
Quantity
212 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[S:15]([OH:18])(=[O:17])=[O:16].[O-]P([O-])([O-])=O.[K+].[K+].[K+].[OH-].[Na+]>ClCCCl>[N:11]1[CH:12]=[CH:13][C:8]([O:1][C:2]2[CH:3]=[CH:4][C:5]([S:15]([OH:18])(=[O:17])=[O:16])=[CH:6][CH:7]=2)=[CH:9][CH:10]=1 |f:2.3.4.5,6.7|

Inputs

Step One
Name
Quantity
1 kg
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=NC=C1
Name
Quantity
974 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
3000 L
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
ice
Quantity
5 L
Type
reactant
Smiles
Step Four
Name
Quantity
212 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature below 0° C
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
the addition of chlorosulfonic acid
CUSTOM
Type
CUSTOM
Details
While continually purging with argon
CUSTOM
Type
CUSTOM
Details
the vigorously stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 45° C
WAIT
Type
WAIT
Details
After 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
After stirring for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
Agitation was continued for 5 minutes
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted a second time with dichloromethane (2 L)
EXTRACTION
Type
EXTRACTION
Details
The remaining aqueous phase was extracted with tetrabutylammonium bromide (940 g) in dichloromethane (6L)
EXTRACTION
Type
EXTRACTION
Details
The extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved with 20% ethanol in ethyl acetate (8 L, dry), and hydrogen chloride gas
ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
the filter cake was rinsed with the precipitation solvent mixture (20% ethyanol in ethyl acetate, 2 L)
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum at 45° C. for 15 hours
Duration
15 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=CC=C(C=C1)OC1=CC=C(C=C1)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.